molecular formula C10H17ClN4 B595008 5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1245645-32-2

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B595008
CAS No.: 1245645-32-2
M. Wt: 228.724
InChI Key: VPODAGVKEOMABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H16N4·HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride typically involves the reaction of 5-ethylpyrimidine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The final product is obtained through a series of purification steps, including filtration, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with new functional groups attached to the piperazine ring.

Scientific Research Applications

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential therapeutic applications.

    1-(2-Pyrimidyl)piperazine: A related compound used in various chemical and biological studies.

    4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine: A similar compound with different substituents on the pyrimidine ring.

Uniqueness

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-ethyl-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-2-9-7-12-10(13-8-9)14-5-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODAGVKEOMABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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